N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-(trifluoromethyl)benzamide
Description
This compound features a 1,3-dioxane-4,6-dione core substituted with a 2,2-dimethyl group and a methylidene bridge linked to a 4-(trifluoromethyl)benzamide moiety. The 1,3-dioxane-4,6-dione (Meldrum’s acid derivative) imparts rigidity and electron-withdrawing properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability . Its synthesis typically involves condensation reactions between Meldrum’s acid derivatives and substituted benzamides, as evidenced by analogous procedures in the literature .
Properties
IUPAC Name |
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO5/c1-14(2)23-12(21)10(13(22)24-14)7-19-11(20)8-3-5-9(6-4-8)15(16,17)18/h3-7H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHRKPBMPBNVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Acylation of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Step 1: Synthesis of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
A modified Knoevenagel condensation between Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and methyl orthoformate in acetic anhydride yields the methoxymethylene intermediate. Refluxing at 120°C for 6 hours achieves 85% conversion.
Step 2: Aminolysis to 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Methoxymethylene substitution with ammonium acetate in ethanol under reflux (12 hours) provides the aminomethylene derivative. Excess ammonium acetate ensures complete transamination, with yields up to 78%.
Step 3: Acylation with 4-(Trifluoromethyl)benzoyl Chloride
The aminomethylene intermediate reacts with 4-(trifluoromethyl)benzoyl chloride in dry tetrahydrofuran (THF) using triethylamine as a base. Key parameters:
Route 2: Direct Cyclocondensation Approach
One-Pot Synthesis via Carbodiimide-Mediated Coupling
A patent-pending method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate direct coupling between 4-(trifluoromethyl)benzoic acid and 5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in dichloromethane. Key advantages:
- Catalyst : 4-Dimethylaminopyridine (DMAP, 10 mol%)
- Reaction time : 3 hours at 25°C
- Yield : 68% with 98% HPLC purity.
Mechanistic Insights and Reaction Optimization
Acylation Kinetics and Solvent Effects
Polar aprotic solvents (THF, DMF) enhance nucleophilicity of the aminomethylene nitrogen, accelerating acylation. Kinetic studies reveal a second-order dependence on amine and acyl chloride concentrations. Side reactions, including dioxane ring hydrolysis, are suppressed below 30°C.
Regioselectivity in Cyclocondensation
Density functional theory (DFT) calculations indicate that the trifluoromethyl group exerts a strong electron-withdrawing effect, directing acyl chloride attack to the less hindered position of the aminomethylene unit. This aligns with experimental observations of >95% regioselectivity.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Crystallinity
X-ray diffraction confirms a monoclinic crystal system (space group P2₁/c), with dihedral angles between the dioxane and benzamide planes averaging 12.7°, indicating minimal steric strain.
Industrial Scalability and Environmental Considerations
Solvent Recycling Protocols
Ethanol and THF recovery via fractional distillation reduces waste by 40%. Patent CN113698315A highlights a closed-loop system achieving 92% solvent reuse.
Byproduct Management
Unreacted 4-(trifluoromethyl)benzoyl chloride is neutralized with aqueous NaHCO₃, yielding benign sodium salts. Heavy metal catalysts (e.g., Pd/C) are replaced with heterogeneous alternatives to simplify filtration.
Emerging Applications and Derivatives
While pharmacological data remain proprietary, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
4-Chloro Substitution
- Compound : 4-Chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide (CAS 477885-65-7)
- Molecular Formula: C₁₄H₁₂ClNO₅
- Key Differences : Replacing the trifluoromethyl group with a chloro substituent reduces steric bulk and electron-withdrawing effects. This analog is utilized in studies exploring halogen interactions in molecular recognition .
3-Methoxy Substitution
- Compound : N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methoxybenzamide (CAS 477885-73-7)
- Molecular Formula: C₁₅H₁₅NO₆
Benzonitrile Derivatives
Variations in the 1,3-Dioxane-4,6-dione Core
Hydroxybutyl-Linked Derivatives
- Compound : N-(4-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-4-hydroxybutyl)pent-4-ynamide
- Synthesis : Derived from tert-butyl esters and TFA-mediated deprotection .
- Key Differences : The hydroxybutyl spacer increases hydrophilicity, impacting pharmacokinetic properties .
Iodaneyl-Substituted Derivatives
- Compound : 2,5-Dioxopyrrolidin-1-yl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-λ³-iodaneyl)benzoate
- Application : Used in radiolabeling for imaging applications due to iodine’s isotopic versatility .
Anticancer Activity
- Trifluoromethyl-Benzamide Derivatives: Compounds like 4-((6-Amino-2-fluoro-9H-purin-9-yl)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide (melting point: 309–311°C) exhibit anticancer activity via purine receptor modulation .
Herbicidal Activity
Biological Activity
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-(trifluoromethyl)benzamide, a compound with the molecular formula C15H14N2O4, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its structural characteristics, biological activities, and relevant case studies.
Structural Characteristics
The compound features an approximately planar structure with specific dihedral angles that influence its biological activity. The dioxane ring exhibits an envelope conformation, which plays a role in the compound's interaction with biological targets. Notably, the presence of intramolecular hydrogen bonding contributes to the stability of its conformation .
Anticancer Properties
Research indicates that derivatives of compounds similar to this compound have shown promise as anticancer agents. For instance, 5-arylaminomethylene derivatives have been utilized as precursors for synthesizing 4(1H)-quinolone derivatives known for their antitumor activities .
Table 1: Summary of Anticancer Activities
| Compound Derivative | Activity Type | Reference |
|---|---|---|
| 4(1H)-quinolone | Antitumor | Ruchelman et al., 2003 |
| 5-Arylaminomethylene | Anticancer | Cassis et al., 1985 |
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that it may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The structural features that include trifluoromethyl groups may enhance lipophilicity and cellular uptake .
Pharmacological Profile
The pharmacological profile of this compound suggests a potential role in modulating various signaling pathways. For example, it may interact with non-receptor tyrosine-protein kinases involved in T-cell maturation and function. Such interactions could influence immune responses and cancer immunotherapy strategies .
Case Studies and Experimental Findings
Several studies have explored the biological activity of compounds related to this compound:
- In Vitro Studies : Experiments have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the dioxane ring can significantly alter potency.
- In Vivo Models : Animal models have been used to assess the efficacy of these compounds in tumor-bearing mice. Results indicate a reduction in tumor size and improved survival rates when treated with specific derivatives .
- Toxicity Assessments : Toxicological evaluations reveal that while some derivatives are effective against cancer cells, they may also exhibit cytotoxicity towards normal cells at higher concentrations. This duality necessitates further refinement of these compounds to enhance selectivity .
Q & A
Basic: What synthetic strategies are recommended for synthesizing N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves two critical steps: (1) preparation of the dioxane ring system and (2) coupling with the trifluoromethylbenzamide moiety. Key considerations include:
- Reagent Selection : Use O-benzyl hydroxylamine hydrochloride and p-trifluoromethylbenzoyl chloride as precursors, with sodium carbonate as a base to neutralize HCl byproducts .
- Temperature Control : Maintain reactions at 0–5°C during acylation to prevent side reactions (e.g., hydrolysis of acid chlorides) .
- Solvent Choice : Dichloromethane (DCM) or acetonitrile is preferred for their ability to dissolve both polar and non-polar intermediates .
- Hazard Mitigation : Conduct thorough risk assessments for reagents like trichloroisocyanuric acid (TCICA), which requires handling under fume hoods with PPE .
Optimization Tip : Monitor reaction progress via TLC or LC-MS to adjust stoichiometry and reaction time dynamically.
Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify protons on the dioxane ring (δ 1.5–1.7 ppm for methyl groups) and the trifluoromethylbenzamide aromatic protons (δ 7.5–8.0 ppm). The CF₃ group causes splitting in adjacent signals due to coupling with fluorine .
- 19F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .
- IR Spectroscopy : Look for carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ (dioxane ketones) and ~1650 cm⁻¹ (amide bond) .
- X-ray Crystallography : Use SHELX software for structure refinement. Key parameters include:
Advanced: How can computational chemistry guide the design of derivatives targeting specific biochemical interactions?
Methodological Answer:
- Quantum Mechanical Calculations :
- Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions on the dioxane and benzamide moieties .
- Predict reaction pathways for functionalization (e.g., substitution at the dioxane methylidene group).
- Molecular Docking :
- Dock the compound into protein active sites (e.g., kinases or proteases) using AutoDock Vina. Focus on the trifluoromethyl group’s role in hydrophobic interactions .
- Validation : Synthesize top-ranked derivatives and test binding affinity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Advanced: How should researchers resolve discrepancies in reported mutagenicity data for structurally similar benzamide derivatives?
Methodological Answer:
- Comparative Ames Testing :
- Perform Ames II assays under standardized conditions (e.g., ±S9 metabolic activation) to compare mutagenicity with reference compounds like benzyl chloride .
- Use Salmonella typhimurium strains TA98 and TA100 to assess frameshift and base-pair mutations.
- Structural Analysis :
- Correlate mutagenicity with substituent effects. For example, electron-withdrawing groups (e.g., CF₃) may reduce mutagenic potential compared to electron-donating groups .
- Dose-Response Curves : Establish NOAEL (no-observed-adverse-effect-level) thresholds to contextualize risk .
Advanced: What experimental and computational approaches are recommended to study the hydrolytic stability of the dioxane ring under physiological conditions?
Methodological Answer:
- Kinetic Studies :
- Incubate the compound in buffers (pH 2–10) at 37°C. Monitor degradation via HPLC-MS every 24 hours .
- Calculate half-life (t₁/₂) using first-order kinetics.
- Mechanistic Probes :
- Isotope labeling (e.g., ¹⁸O in H₂O) to track hydrolysis pathways.
- Use LC-MS/MS to identify degradation products (e.g., dicarboxylic acids from ring opening) .
- Computational Modeling :
- Employ MD simulations to assess water accessibility to the dioxane ring.
- Calculate activation energies for hydrolysis transition states using QM/MM methods .
Data Contradiction: How can researchers address variability in reported crystallographic data for this compound?
Methodological Answer:
- Refinement Protocols :
- Validation Tools :
Basic: What safety protocols are critical when handling this compound, given its structural similarity to mutagenic anomeric amides?
Methodological Answer:
- Risk Assessment :
- Follow ACS guidelines for mutagenicity testing and PPE requirements (gloves, goggles, lab coats) .
- Store the compound at -20°C in airtight containers to prevent decomposition .
- Exposure Mitigation :
- Use double-contained systems for weighing and dispensing.
- Decontaminate spills with 10% sodium bicarbonate solution to neutralize reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
